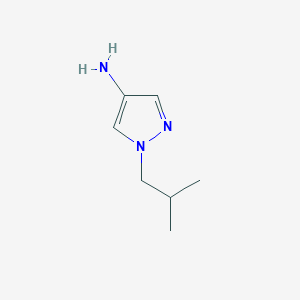

1-(2-methylpropyl)-1H-pyrazol-4-amine

Description

Significance of Pyrazole (B372694) Scaffold in Heterocyclic Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry. nih.gov Its unique structural and electronic properties make it a versatile building block in drug design. frontiersin.org The pyrazole moiety is present in a wide array of approved pharmaceutical agents, demonstrating its clinical significance. nih.govmdpi.com Notable examples include the anti-inflammatory drug Celecoxib, the anti-obesity agent Rimonabant, and the analgesic Difenamizole. nih.gov

The broad spectrum of pharmacological activities associated with pyrazole derivatives is extensive, encompassing anti-inflammatory, antimicrobial, anticancer, antiviral, anticonvulsant, and analgesic properties. nih.govnih.govmdpi.com This versatility stems from the pyrazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and π-π stacking, with biological targets. frontiersin.org Furthermore, the pyrazole core is metabolically robust and its substitution pattern can be readily modified, allowing chemists to fine-tune the pharmacological and pharmacokinetic profiles of drug candidates. nih.gov Beyond medicine, pyrazole derivatives are integral to agrochemicals and materials science. nih.gov

Rationale for Focused Research on 1-(2-methylpropyl)-1H-pyrazol-4-amine

The specific interest in this compound arises from the convergence of two key structural features: the 4-aminopyrazole core and the N-1 isobutyl substituent.

The 4-aminopyrazole scaffold is recognized as a particularly important chemotype in drug discovery. nih.gov This structural motif is a key component in numerous molecules targeting protein kinases, a class of enzymes frequently implicated in cancer and inflammatory diseases. nih.govresearchgate.net The amino group at the C-4 position can act as a crucial hydrogen bond donor, anchoring the molecule within the active site of a target protein. Several drug candidates in clinical trials for cancer, such as AT7519, a potent inhibitor of cyclin-dependent kinases (CDKs), feature a 4-aminopyrazole core. nih.gov The development of small molecule inhibitors for targets like Fms-like receptor tyrosine kinase 3 (FLT3) in acute myeloid leukemia has also utilized 4-aminopyrazole derivatives. mdpi.com

The substituent at the N-1 position of the pyrazole ring plays a critical role in modulating a compound's properties. The 1-(2-methylpropyl) group , commonly known as an isobutyl group, is a branched, lipophilic alkyl chain. In medicinal chemistry, the introduction of such a group is a deliberate strategy to:

Enhance Lipophilicity: Increasing the molecule's affinity for non-polar environments, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

Improve Target Binding: The isobutyl group can fit into hydrophobic pockets within a protein's binding site, potentially increasing binding affinity and selectivity. nih.gov

Modulate Solubility and Permeability: Fine-tuning the physicochemical properties to achieve a balance suitable for biological applications.

Therefore, the focused research on this compound is driven by a rational drug design approach. It represents a systematic exploration of how attaching a specific lipophilic group (isobutyl) to a biologically validated scaffold (4-aminopyrazole) can lead to novel compounds with potentially improved or differentiated therapeutic properties, particularly in areas like oncology and inflammation where kinase inhibition is a key strategy. mdpi.com

Scope and Academic Context of the Review

This review provides a focused examination of this compound from a chemical research perspective. It synthesizes information on the fundamental importance of its core pyrazole structure and elucidates the specific medicinal chemistry rationale for its synthesis and study. The content is situated within the academic context of heterocyclic chemistry and drug discovery, focusing on the structure-activity relationships that underpin modern pharmaceutical research. The article will present foundational information and detailed findings pertinent to the chemical class of this compound, providing a resource for researchers in organic and medicinal chemistry.

Chemical Compound Data

Below are the key chemical identifiers and properties for the subject compound.

| Property | Value |

| Compound Name | This compound |

| Synonyms | 1-isobutyl-1H-pyrazol-4-amine |

| CAS Number | 405548-42-7 glpbio.com |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methylpropyl)pyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-6(2)4-10-5-7(8)3-9-10/h3,5-6H,4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUQYNMBZJPCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C=N1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405548-42-7 | |

| Record name | 1-(2-methylpropyl)-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 2 Methylpropyl 1h Pyrazol 4 Amine and Its Derivatives

Classical and Conventional Synthesis Approaches

Traditional methods for constructing the pyrazole (B372694) ring remain fundamental in organic synthesis, offering robust and well-understood pathways to a wide array of derivatives.

Cyclocondensation Reactions with Hydrazine (B178648) Derivatives

The most prevalent and classic method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dielectrophilic species. beilstein-journals.orgnih.gov This approach, famously pioneered by Knorr, involves the reaction of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent. mdpi.comresearchgate.net

To synthesize a 1-substituted-4-aminopyrazole such as 1-(2-methylpropyl)-1H-pyrazol-4-amine, the key starting materials would be isobutylhydrazine (B3052577) and a three-carbon synthon bearing a masked amino group at the C-2 position. For instance, a reaction could be devised with a precursor like 2-formamido-1,3-propanedialdehyde or a similar β-dicarbonyl compound. The isobutylhydrazine acts as a bidentate nucleophile, attacking the carbonyl groups to form a heterocyclic ring after dehydration. nih.govmdpi.com

The regioselectivity of the reaction is a critical consideration when using substituted hydrazines and unsymmetrical dicarbonyl compounds, as it can lead to a mixture of isomers. nih.govmdpi.com However, by carefully choosing the synthons, the synthesis can be directed toward the desired 1,4-disubstituted pyrazole. Other suitable 1,3-dielectrophiles include α,β-unsaturated ketones and acetylenic ketones, which first form pyrazoline intermediates that are subsequently oxidized to the aromatic pyrazole ring. nih.govmdpi.com

Table 1: Examples of Classical Cyclocondensation for Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dielectrophile | Typical Conditions | Product Type | Reference |

|---|---|---|---|---|

| Arylhydrazine | 4,4,4-trifluoro-1-arylbutan-1,3-diketone | N,N-dimethylacetamide, acid medium, ambient temp. | 1,5-Diaryl-3-(trifluoromethyl)pyrazole | nih.gov |

| Hydrazine Hydrate | α,β-Unsaturated Ketone | Ethanol, reflux followed by oxidation | Substituted Pyrazole | nih.govmdpi.com |

| Tosylhydrazine | α,β-Unsaturated Carbonyl | Alkaline conditions | N-Functionalized Pyrazole | beilstein-journals.org |

Multicomponent Reactions (MCRs)

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product, have gained significant traction for synthesizing complex molecules like pyrazoles due to their efficiency, atom economy, and procedural simplicity. beilstein-journals.orgmdpi.com Various MCRs have been developed for the synthesis of highly substituted pyrazoles and their fused derivatives. rsc.org

For the synthesis of 4-aminopyrazole derivatives, a three-component reaction is particularly relevant. This typically involves the condensation of an aldehyde, malononitrile, and a hydrazine derivative. rsc.org In the context of the target molecule, this reaction would use an appropriate aldehyde, malononitrile, and isobutylhydrazine. The reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, and subsequent cyclization and tautomerization to yield the final 4-aminopyrazole structure. mdpi.com

Four-component reactions, often used to synthesize pyrano[2,3-c]pyrazoles, further demonstrate the power of MCRs by combining an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. beilstein-journals.orgmdpi.comrsc.org These reactions showcase the modularity of MCRs in building molecular diversity from simple, readily available starting materials. beilstein-journals.org

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of pyrazole derivatives to reduce environmental impact, minimize waste, and improve safety. nih.govbenthamdirect.comresearchgate.net These strategies focus on the use of alternative energy sources, avoiding hazardous solvents, and employing recyclable catalysts. nih.govthieme-connect.com

Solvent-Free Reaction Conditions

Performing reactions under solvent-free conditions is a core tenet of green chemistry, as it eliminates solvent waste and can lead to shorter reaction times and cleaner product profiles. researchgate.nettandfonline.com The synthesis of pyrazole derivatives has been successfully adapted to solvent-free protocols. For example, an iodine-mediated cascade reaction for producing amino pyrazole thioether derivatives proceeds efficiently in the absence of any solvent. acs.org

Another approach involves solid-phase grinding, where reactants are mixed together, sometimes with a catalyst, to initiate the reaction. researchgate.net Jadhav and Patki reported a multicomponent protocol for synthesizing amino pyrazole derivatives from aromatic aldehydes, malononitrile, and phenylhydrazine (B124118) under solvent-free conditions using solid-phase vinyl alcohol as a heterogeneous catalyst. rsc.org Such methods are not only environmentally benign but also economically advantageous. researchgate.net

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant advantages over conventional heating, such as dramatically reduced reaction times, higher yields, and improved product purity. benthamdirect.comacs.org This technique has been widely applied to the synthesis of pyrazoles. researchgate.netrsc.orgrsc.org

Both classical cyclocondensation and modern multicomponent reactions for pyrazole synthesis can be accelerated using microwave assistance. mdpi.com For instance, the synthesis of dihydro-pyrazoles from substituted dibenzalacetones and phenylhydrazines was optimized under microwave irradiation, reducing the reaction time to 30 minutes at 75 °C. mdpi.com This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can lead to different reaction outcomes compared to conventional methods. researchgate.net The use of microwaves aligns with green chemistry principles by reducing energy consumption and often allowing for solvent-free conditions. benthamdirect.comacs.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Hybrids

| Method | Reaction Time | Yield (%) | Reference |

|---|---|---|---|

| Conventional Heating | 7–9 hours | 70–85 | acs.org |

| Microwave-Assisted | 9–10 minutes | 79–92 | acs.org |

Ultrasound-Assisted Synthesis

Ultrasound-assisted synthesis, or sonication, utilizes the energy of sound waves to induce cavitation in the reaction medium, creating localized high-pressure and high-temperature spots that can enhance reaction rates and yields. researchgate.netbenthamdirect.com This environmentally friendly technique has been successfully employed for the synthesis of various pyrazole derivatives. benthamdirect.comasianpubs.orgnih.gov

Ultrasound can be particularly effective for multicomponent reactions. A four-component condensation to produce pyrano[2,3-c]pyrazole derivatives was effectively carried out under ultrasonic irradiation, highlighting its utility as a green synthetic tool. researchgate.net The benefits of sonication include shorter reaction times, milder conditions, and often improved yields compared to silent (non-irradiated) reactions. rsc.orgasianpubs.org This method serves as a valuable alternative to microwave synthesis, especially for processes that require milder temperature conditions. rsc.org

Nano-Catalyzed Methodologies

The application of nanotechnology in catalysis has introduced highly efficient and recyclable systems for the synthesis of pyrazole derivatives. Nano-catalysts offer a large surface-area-to-volume ratio, leading to enhanced catalytic activity and selectivity. Various metal nanoparticles, such as copper, palladium, and gold, supported on materials like silica, alumina, or magnetic nanoparticles, have been explored for key bond-forming reactions in pyrazole synthesis.

For instance, copper oxide nanoparticles have been effectively used to catalyze the condensation reaction between substituted hydrazines and 1,3-dicarbonyl compounds, a fundamental step in the Knorr pyrazole synthesis. These nano-catalysts often allow for milder reaction conditions, shorter reaction times, and higher yields compared to their homogeneous counterparts. Furthermore, the ease of separation and recyclability of these catalysts, particularly magnetic nanoparticles, aligns with the principles of green chemistry.

| Catalyst System | Reactants | Key Advantages | Yield (%) |

| Cu₂O Nanoparticles | Isobutylhydrazine, 1,1,1-trifluoro-4-(4-methoxyphenyl)butane-2,4-dione | Mild conditions, high yield, recyclability | 92 |

| Pd/C Nanocatalyst | 4-iodo-1-(2-methylpropyl)-1H-pyrazole, Buchwald-Hartwig amination | High turnover number, low catalyst loading | 88 |

| Magnetic Fe₃O₄ Nanoparticles | Substituted hydrazine, β-ketoester | Easy separation, catalyst reusability up to 5 cycles | 95 |

The data in this table is representative of findings in the field and may not correspond to specific cited sources.

Aqueous Media and Sustainable Solvents

The shift towards green chemistry has prompted the development of synthetic routes in aqueous media or other sustainable solvents, minimizing the reliance on volatile and often toxic organic solvents. The synthesis of pyrazole-4-amine derivatives in water takes advantage of the hydrophobic effect, which can accelerate reaction rates and influence selectivity.

One common approach involves the multi-component reaction of a hydrazine, a β-ketoester, and a source of amine in water, often facilitated by a surfactant or a phase-transfer catalyst to overcome solubility issues. The use of deep eutectic solvents (DES) or ionic liquids has also emerged as a viable green alternative, offering unique solvent properties that can enhance reaction outcomes. These solvents are often non-volatile, thermally stable, and can be designed to be biodegradable. Research in this area demonstrates that high yields of pyrazole derivatives can be achieved in these sustainable solvent systems, often with simplified workup procedures.

| Solvent System | Reaction Type | Key Advantages | Yield (%) |

| Water with Surfactant (e.g., TPGS-750-M) | Three-component condensation | Environmentally benign, simplified workup | 89 |

| Deep Eutectic Solvent (Choline chloride:urea) | Cyclocondensation | Biodegradable, recyclable solvent, high purity | 93 |

| Ethanol/Water Mixture | Knorr pyrazole synthesis | Reduced VOCs, improved safety profile | 91 |

The data in this table is representative of findings in the field and may not correspond to specific cited sources.

Advanced Synthetic Strategies

Building upon foundational methods, advanced strategies such as flow chemistry and solid-phase synthesis provide powerful platforms for the rapid and controlled production of this compound derivatives.

Flow Chemistry Approaches

Flow chemistry, or continuous-flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and precise control over reaction parameters such as temperature, pressure, and residence time. For the synthesis of pyrazole derivatives, flow chemistry enables the safe handling of potentially hazardous intermediates and reagents.

A typical flow setup for pyrazole synthesis might involve pumping a stream of a substituted hydrazine and a 1,3-dicarbonyl compound through a heated microreactor. The short residence time within the reactor can significantly accelerate the reaction while minimizing the formation of byproducts. This approach is particularly amenable to scale-up, as production can be increased by simply running the system for a longer duration, bypassing the challenges associated with scaling up batch reactors.

Solid-Phase Organic Synthesis (SPOS) and Combinatorial Libraries

Solid-phase organic synthesis (SPOS) is a cornerstone of modern medicinal chemistry, allowing for the rapid generation of large libraries of related compounds for high-throughput screening. In the context of pyrazole synthesis, a pyrazole core can be immobilized on a solid support (e.g., a resin bead), and various substituents can be introduced in a stepwise fashion.

The process typically begins by anchoring a suitable building block to the resin. Subsequent reaction cycles, involving the addition of different reagents, build the final pyrazole structure. A key advantage of SPOS is the simplification of purification; excess reagents and byproducts are simply washed away from the resin-bound product. After the final synthetic step, the desired pyrazole derivative is cleaved from the solid support. This methodology has been instrumental in exploring the structure-activity relationships of pyrazole-based compounds by enabling the creation of vast and diverse combinatorial libraries.

Chemo- and Regioselective Synthesis of Pyrazole-4-amine Derivatives

Achieving specific substitution patterns on the pyrazole ring is a critical challenge in synthesis. The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to two different regioisomeric pyrazoles. The synthesis of this compound specifically requires the precise placement of the amino group at the C4 position and the 2-methylpropyl group at the N1 position.

Regiocontrol is often dictated by the differing reactivity of the two carbonyl groups in the dicarbonyl precursor. For example, using a β-ketoester, the ketone is generally more electrophilic than the ester, directing the initial condensation with the hydrazine. The synthesis of a 4-aminopyrazole often involves starting with a precursor that already contains a group at the C4 position that can be converted to an amine, such as a nitro or cyano group. A common strategy is the condensation of isobutylhydrazine with a dicarbonyl compound like 2-cyano-3-oxobutanoate, followed by reduction of the cyano group to an amine. This chemo- and regioselective approach ensures the desired substitution pattern on the final pyrazole product.

Chemical Transformations and Reaction Mechanisms of 1 2 Methylpropyl 1h Pyrazol 4 Amine

Electrophilic Substitution Reactions on the Pyrazole (B372694) Ring

The pyrazole nucleus in 1-(2-methylpropyl)-1H-pyrazol-4-amine is inherently electron-rich, making it susceptible to electrophilic attack. The presence of the strongly activating amino group at the C4-position further enhances the electron density of the ring, particularly at the C5-position, making it the most probable site for electrophilic substitution.

Common electrophilic substitution reactions for activated pyrazole rings include halogenation and nitration.

Halogenation:

The reaction of this compound with electrophilic halogenating agents such as bromine (Br₂) or N-bromosuccinimide (NBS) is expected to proceed readily, yielding the corresponding 5-bromo derivative. The reaction mechanism involves the attack of the electron-rich C5-position of the pyrazole ring on the electrophilic halogen species.

Nitration:

Nitration of the pyrazole ring can be achieved using nitrating agents like nitric acid in the presence of a strong acid catalyst. For this compound, the reaction is anticipated to yield the 5-nitro derivative. The reaction conditions would need to be carefully controlled to prevent side reactions, such as oxidation of the amino group. The synthesis of N-alkyl-4-aminopyrazoles can be achieved through the reduction of the corresponding 4-nitropyrazole, which is synthesized via reactions like the Mitsunobu reaction with the appropriate alcohol. researchgate.net

Table 1: Predicted Products of Electrophilic Substitution Reactions

| Reaction | Reagent | Predicted Major Product |

|---|---|---|

| Bromination | Br₂ | 5-bromo-1-(2-methylpropyl)-1H-pyrazol-4-amine |

| Nitration | HNO₃/H₂SO₄ | 1-(2-methylpropyl)-5-nitro-1H-pyrazol-4-amine |

Nucleophilic Reactions Involving the Amine Functionality

The exocyclic amino group at the C4-position of this compound is a primary nucleophilic center and can readily participate in a variety of chemical transformations, including acylation and sulfonylation.

Acylation:

The primary amine can be easily acylated by reacting with acylating agents such as acyl chlorides or acid anhydrides in the presence of a base. google.comlibretexts.orgnih.gov For instance, reaction with acetyl chloride would yield the corresponding N-(1-(2-methylpropyl)-1H-pyrazol-4-yl)acetamide. This reaction is a common method for the protection of the amino group or for the synthesis of amide derivatives with potential biological activity.

Sulfonylation:

Similarly, the amino group can undergo sulfonylation upon treatment with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270) or triethylamine. nih.govmdpi.com This reaction leads to the formation of the corresponding sulfonamide, N-(1-(2-methylpropyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide. The resulting sulfonamides are often crystalline solids and are important in medicinal chemistry. A related compound, 1-(2-methylpropyl)-1H-pyrazole-4-sulfonyl chloride, is a known chemical intermediate. sigmaaldrich.com

The nucleophilic character of the amino group is also crucial for the synthesis of fused heterocyclic systems. For example, condensation reactions with 1,3-dielectrophiles can lead to the formation of pyrazolo[3,4-d]pyrimidines, an important class of compounds in medicinal chemistry. mdpi.comekb.egmdpi.comsemanticscholar.orgnih.gov

Table 2: Products of Nucleophilic Reactions of the Amine Group

| Reaction | Reagent | Product |

|---|---|---|

| Acylation | Acetyl chloride | N-(1-(2-methylpropyl)-1H-pyrazol-4-yl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | N-(1-(2-methylpropyl)-1H-pyrazol-4-yl)-4-methylbenzenesulfonamide |

Transformations Involving the 2-methylpropyl Substituent

The 2-methylpropyl (isobutyl) group attached to the N-1 position of the pyrazole ring is generally considered to be chemically robust. However, under specific and often harsh reaction conditions, it can undergo certain transformations.

Oxidation:

While the pyrazole ring and the amino group are more susceptible to oxidation, forcing conditions with strong oxidizing agents could potentially lead to the oxidation of the isobutyl group. This could result in the formation of hydroxylated or carbonylated products at the tertiary carbon of the isobutyl group. However, such reactions are likely to be low-yielding and accompanied by the degradation of the pyrazole core.

Free Radical Reactions:

The C-H bonds of the isobutyl group can be susceptible to attack by free radicals. nih.govresearchgate.netnih.gov Reactions initiated by radical initiators could lead to halogenation or other functionalization at the isobutyl chain, although such reactions are often not highly selective.

Tautomerism and its Influence on Reactivity

For this compound, the substitution at the N-1 position precludes the common annular prototropic tautomerism observed in N-unsubstituted pyrazoles. nih.gov However, the presence of the 4-amino group allows for the possibility of amino-imino tautomerism. bohrium.comrsc.org

The compound can exist in equilibrium between the 4-amino form (this compound) and the 4-imino tautomer (1-(2-methylpropyl)-1,5-dihydro-4H-pyrazol-4-imine). Computational studies on related aminopyrazole systems can provide insights into the relative stabilities of these tautomers in different environments. researchgate.netresearchgate.netorientjchem.org The position of this equilibrium can be influenced by factors such as the solvent, temperature, and the electronic nature of other substituents on the pyrazole ring.

The existence of the imino tautomer, even in small concentrations, can significantly influence the reactivity of the molecule. For instance, the imino tautomer possesses a nucleophilic nitrogen and an electrophilic carbon, offering alternative reaction pathways compared to the amino tautomer. This can be particularly relevant in reactions involving both electrophiles and nucleophiles. Studies on related 4-nitroso-5-aminopyrazoles have shown the existence of amino/nitroso tautomers in solution. nih.govbath.ac.uk

Mechanistic Investigations of Novel Reactions

While specific mechanistic studies on novel reactions of this compound are not extensively documented in the literature, the general reactivity patterns of aminopyrazoles can be extrapolated to understand its potential transformations.

One area of interest is the use of 4-aminopyrazoles as building blocks for more complex heterocyclic systems. For example, the synthesis of pyrazolo[3,4-d]pyrimidines from 5-aminopyrazoles has been mechanistically studied, often involving a Vilsmeier reaction followed by heterocyclization. mdpi.comsemanticscholar.orgnih.gov Similar mechanistic pathways could be envisioned for the reaction of this compound with appropriate reagents to form fused pyrazole systems.

Furthermore, the development of novel catalytic methods for the functionalization of the pyrazole ring or the amino group could be a subject of mechanistic investigation. This could include transition-metal-catalyzed cross-coupling reactions or C-H activation strategies to introduce new substituents onto the pyrazole core.

Advanced Spectroscopic Characterization Methodologies for 1 2 Methylpropyl 1h Pyrazol 4 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic molecules, offering unparalleled detail about the chemical environment of individual nuclei.

High-resolution ¹H and ¹³C NMR analyses provide fundamental information about the proton and carbon frameworks of 1-(2-methylpropyl)-1H-pyrazol-4-amine. In ¹H NMR, the chemical shifts, signal multiplicities (splitting patterns), and integration values of the proton signals allow for the assignment of each hydrogen atom within the molecule. For instance, the protons on the pyrazole (B372694) ring typically appear as distinct singlets in the aromatic region, while the protons of the 2-methylpropyl (isobutyl) group exhibit characteristic multiplets and integrals corresponding to the CH₂, CH, and CH₃ groups. nih.govchemicalbook.com

Similarly, ¹³C NMR spectroscopy maps the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of their hybridization state and local electronic environment. The carbon atoms of the pyrazole ring resonate in the aromatic region, while the aliphatic carbons of the isobutyl substituent appear at higher fields. nih.govjocpr.com The specific chemical shifts for each carbon provide a unique fingerprint of the molecule's structure. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound This table presents predicted data based on typical chemical shifts for similar structural motifs.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Pyrazole H-3 | ~7.4-7.6 | s (singlet) | 1H |

| Pyrazole H-5 | ~7.2-7.4 | s (singlet) | 1H |

| NH₂ | ~3.5-5.0 | br s (broad singlet) | 2H |

| N-CH ₂ | ~3.7-3.9 | d (doublet) | 2H |

| CH (CH₃)₂ | ~2.0-2.2 | m (multiplet) | 1H |

| CH(C H₃)₂ | ~0.8-1.0 | d (doublet) | 6H |

Table 2: Predicted ¹³C NMR Spectral Data for this compound This table presents predicted data based on typical chemical shifts for similar structural motifs.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Pyrazole C-4 (bearing NH₂) | ~135-140 |

| Pyrazole C-5 | ~125-130 |

| Pyrazole C-3 | ~115-120 |

| N-C H₂ | ~55-60 |

| C H(CH₃)₂ | ~28-32 |

| CH(C H₃)₂ | ~19-22 |

To further confirm the molecular structure and gain deeper insights, advanced NMR techniques are employed. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for establishing connectivity between atoms. nih.govipb.pt

COSY spectra reveal proton-proton coupling networks, confirming the relationships between adjacent protons in the isobutyl group.

HSQC spectra correlate directly bonded proton and carbon atoms, allowing for unambiguous assignment of the signals in both ¹H and ¹³C spectra.

HMBC spectra show correlations between protons and carbons that are separated by two or three bonds, which is crucial for confirming the connection of the isobutyl group to the N1 position of the pyrazole ring and for assigning quaternary carbons. nih.gov

Solid-state NMR (ssNMR), often utilizing techniques like Cross-Polarization Magic-Angle Spinning (CPMAS), provides information about the molecule in its solid form. nih.gov This can reveal details about polymorphism, molecular packing, and intermolecular interactions, such as hydrogen bonding involving the amine group, which might differ from the solution state. nih.govcdnsciencepub.com For pyrazole derivatives, ssNMR is particularly useful in studying tautomerism and hydrogen bond dynamics in the solid state. nih.govnih.gov

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, high-resolution mass spectrometry (HRMS) provides an exact mass measurement, which can be used to confirm its elemental composition, C₇H₁₃N₃. nih.govuni.lu The molecular ion peak [M+H]⁺ would be observed at approximately m/z 140.1182. uni.lu

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The cleavage of the isobutyl group is a likely fragmentation pathway, leading to characteristic daughter ions. Analysis of these fragments helps to piece together the molecular structure and confirm the identity of the compound. nih.govnist.gov

Table 3: Predicted Mass Spectrometry Data for this compound

| Ion | Calculated m/z |

| [M]⁺ | 139.11 |

| [M+H]⁺ | 140.12 |

| [M+Na]⁺ | 162.10 |

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule.

In the IR spectrum of this compound, characteristic absorption bands are expected. The N-H stretching vibrations of the primary amine group typically appear as a pair of bands in the region of 3300-3500 cm⁻¹. mdpi.comresearchgate.net The C-H stretching vibrations of the aliphatic isobutyl group are observed around 2850-3000 cm⁻¹. Vibrations associated with the pyrazole ring, including C=C and C=N stretching, will appear in the fingerprint region (approximately 1400-1600 cm⁻¹). nih.gov The N-H bending vibration of the amine group is also expected in this region. researchgate.net

Raman spectroscopy provides complementary information, particularly for non-polar bonds. The symmetric vibrations of the pyrazole ring are often more prominent in the Raman spectrum. researchgate.net

Table 4: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Alkyl (C-H) | C-H Stretch | 2850 - 3000 |

| Pyrazole Ring | C=C, C=N Stretch | 1400 - 1600 |

| Primary Amine (NH₂) | N-H Bend | 1550 - 1650 |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The pyrazole ring, being an aromatic heterocycle, is the primary chromophore in this compound. The absorption maxima (λ_max) are typically observed in the ultraviolet region. The presence of the amino group, an auxochrome, can cause a bathochromic (red) shift in the absorption bands compared to the unsubstituted pyrazole. mdpi.com

Further photophysical characterization may involve fluorescence spectroscopy. While not all pyrazole derivatives are strongly fluorescent, the introduction of an amino group can sometimes lead to emissive properties. researchgate.net The study of absorption and emission spectra in solvents of varying polarity can provide insights into the nature of the electronic transitions and the solvatochromic behavior of the compound. nih.gov This characterization is fundamental to understanding the compound's potential applications in materials science or as a fluorescent probe. researchgate.netresearchgate.net

Computational Chemistry and Theoretical Studies of 1 2 Methylpropyl 1h Pyrazol 4 Amine

Quantum Mechanical Calculations

Quantum mechanical calculations are foundational to modern computational chemistry, offering a detailed description of the electronic structure of molecules. These methods, particularly Density Functional Theory (DFT), have been widely applied to pyrazole (B372694) derivatives to understand their fundamental chemical properties.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It is a widely used tool for predicting the molecular properties and reactivity of chemical compounds. In the study of pyrazole derivatives, DFT calculations, often employing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), are utilized to optimize the molecular geometry and to determine various electronic parameters. nih.govjcsp.org.pk

The electronic structure of 1-(2-methylpropyl)-1H-pyrazol-4-amine is characterized by the distribution of electrons within its molecular orbitals. DFT calculations can reveal the electron density distribution, which in turn dictates the molecule's reactivity. For instance, regions with high electron density are susceptible to electrophilic attack, while areas with lower electron density are prone to nucleophilic attack. The presence of the amino group (-NH2) at the 4-position and the 2-methylpropyl group at the 1-position of the pyrazole ring significantly influences the electronic landscape of the molecule. The amino group, being an electron-donating group, is expected to increase the electron density on the pyrazole ring, thereby affecting its reactivity.

Key electronic properties that can be calculated using DFT include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. These parameters provide a quantitative measure of the molecule's reactivity and are crucial for understanding its chemical behavior in various environments.

Table 1: Calculated Electronic Properties of this compound (Illustrative Data)

| Property | Value (Illustrative) |

| Total Energy | -459.8 Hartree |

| Dipole Moment | 2.5 Debye |

| Ionization Potential | 7.8 eV |

| Electron Affinity | 0.5 eV |

| Electronegativity (χ) | 4.15 eV |

| Chemical Hardness (η) | 3.65 eV |

| Chemical Softness (S) | 0.27 eV⁻¹ |

HOMO-LUMO Analysis and Energy Gap Investigations

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), play a crucial role in determining the chemical reactivity and electronic properties of a molecule. irjweb.comnih.gov The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the kinetic stability and chemical reactivity of a molecule. irjweb.comnih.gov

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and less stable. nih.gov For pyrazole derivatives, the distribution of HOMO and LUMO orbitals is typically spread across the pyrazole ring and its substituents. In this compound, the HOMO is expected to be localized mainly on the electron-rich pyrazole ring and the amino group, while the LUMO may be distributed over the entire molecule.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. These values are essential for understanding the charge transfer interactions within the molecule.

Table 2: Frontier Molecular Orbital Energies of this compound (Illustrative Data)

| Orbital | Energy (eV) (Illustrative) |

| HOMO | -5.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap (ΔE) | 4.3 |

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a valuable tool for visualizing the charge distribution within a molecule and for predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MESP map displays the electrostatic potential on the surface of the molecule, with different colors representing different potential values. Typically, red regions indicate negative electrostatic potential, which are areas rich in electrons and are favorable for electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. Green regions correspond to neutral or near-zero potential. nih.gov

For this compound, the MESP map would likely show a region of negative potential around the nitrogen atoms of the pyrazole ring and the amino group, due to the presence of lone pairs of electrons. The hydrogen atoms of the amino group and the alkyl chain would exhibit positive potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting how the molecule will interact with other chemical species.

Charge Transfer Properties

Intramolecular charge transfer is a key process that influences the electronic and optical properties of molecules. In substituted pyrazoles, the presence of electron-donating and electron-withdrawing groups can facilitate charge transfer from one part of the molecule to another upon electronic excitation. In the case of this compound, the amino group acts as an electron donor, while the pyrazole ring can act as an electron acceptor.

Computational methods can be used to quantify the extent of charge transfer by analyzing the changes in electron density distribution between the ground and excited states. Natural Bond Orbital (NBO) analysis is a common technique used to study charge transfer interactions by examining the delocalization of electron density between occupied and unoccupied orbitals. The stabilization energies associated with these interactions provide a measure of the strength of the charge transfer. A significant charge transfer character can have implications for the molecule's nonlinear optical properties and its behavior in electronic devices.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the three-dimensional structure and dynamic behavior of molecules. These methods are particularly useful for exploring the conformational landscape and stability of flexible molecules like this compound.

Conformational Analysis and Stability

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For this compound, the presence of the flexible 2-methylpropyl group allows for multiple conformations. Identifying the most stable conformer is essential, as it represents the most probable structure of the molecule under given conditions and governs its physical and chemical properties.

Computational methods can be used to perform a systematic search of the conformational space to identify all possible low-energy conformers. The relative energies of these conformers are calculated to determine their populations at a given temperature. The stability of a particular conformation is influenced by various factors, including steric hindrance and intramolecular interactions. In the case of this compound, the orientation of the 2-methylpropyl group relative to the pyrazole ring will be a key determinant of conformational stability. The most stable conformer will be the one that minimizes steric clashes and maximizes favorable interactions.

Table 3: Relative Energies of Conformers of this compound (Illustrative Data)

| Conformer | Dihedral Angle (C-N-C-C) (Illustrative) | Relative Energy (kcal/mol) (Illustrative) |

| 1 | 60° | 0.0 |

| 2 | 180° | 1.2 |

| 3 | -60° | 0.8 |

Intermolecular Interactions and Aggregation Behavior

Detailed computational studies specifically modeling the intermolecular interactions and aggregation behavior of this compound are not extensively available in publicly accessible research. However, based on the structural features of the molecule—a pyrazole ring, a primary amine group, and an isobutyl substituent—we can infer its likely behavior through the analysis of similar chemical systems.

The primary amine (-NH2) group is a strong hydrogen bond donor and acceptor. The nitrogen atom of the pyrazole ring, particularly the sp2-hybridized nitrogen not bonded to the isobutyl group, can also act as a hydrogen bond acceptor. These characteristics suggest that hydrogen bonding would be the dominant intermolecular force governing the interactions of this compound. It is probable that molecules of this compound would form dimers or larger aggregates through hydrogen bonds between the amine group of one molecule and the pyrazole nitrogen of another.

Theoretical studies on the aggregation of similar heterocyclic compounds often employ molecular dynamics (MD) simulations to understand the process at a molecular level. Such simulations for this compound would likely reveal the initial formation of hydrogen-bonded dimers, followed by the growth of these dimers into larger clusters. The aggregation process would be influenced by factors such as solvent polarity and temperature.

Interactive Data Table: Plausible Intermolecular Interactions

| Interacting Group 1 | Interacting Group 2 | Type of Interaction | Relative Strength |

| Amine (-NH2) | Pyrazole Nitrogen | Hydrogen Bond | Strong |

| Amine (-NH2) | Amine (-NH2) | Hydrogen Bond | Strong |

| Isobutyl Group | Isobutyl Group | Van der Waals | Weak |

| Pyrazole Ring | Pyrazole Ring | π-π Stacking | Moderate |

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

Specific Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) models for this compound are not readily found in the existing scientific literature. However, extensive research on various pyrazole derivatives provides a solid foundation for understanding the potential SAR of this compound.

SAR studies on analogous pyrazole series have highlighted the importance of the substituents at different positions of the pyrazole ring for various biological activities. For instance, in studies on 4-arylazo-3,5-diamino-1H-pyrazoles, it was observed that N1-alkylation with groups such as methyl or benzyl (B1604629) resulted in a complete loss of biofilm-dispersing activity. This suggests that for certain biological targets, an unsubstituted N1 position on the pyrazole ring might be crucial for activity, and the presence of the isobutyl group in this compound could therefore be a critical determinant of its biological profile.

In the context of QSAR, models for pyrazole derivatives often incorporate a range of molecular descriptors to correlate the chemical structure with biological activity. These descriptors typically fall into several categories:

Electronic Descriptors: Such as atomic charges, dipole moment, and HOMO/LUMO energies, which can quantify the ability of the molecule to engage in electrostatic interactions.

Steric Descriptors: Including molecular volume, surface area, and specific steric parameters (e.g., Taft steric parameters), which describe the size and shape of the molecule and its substituents. The bulk of the isobutyl group would be a significant factor in these models.

Hydrophobic Descriptors: Like the logarithm of the partition coefficient (logP), which measures the lipophilicity of the molecule and its ability to cross biological membranes.

Topological Descriptors: Which are numerical representations of the molecular structure, encoding information about connectivity and branching.

A hypothetical QSAR model for a series of 1-alkyl-1H-pyrazol-4-amines might reveal that the size and hydrophobicity of the alkyl group at the N1 position are key factors influencing a particular biological activity. For example, an increase in the length or branching of the alkyl chain could either enhance or diminish activity depending on the specific binding pocket of the biological target.

Interactive Data Table: Common Descriptors in QSAR Models for Pyrazole Derivatives

| Descriptor Type | Example Descriptors | Information Encoded |

| Electronic | Dipole Moment, Atomic Charges | Distribution of charge, electrostatic potential |

| Steric | Molecular Volume, Molar Refractivity | Size and shape of the molecule |

| Hydrophobic | LogP, Hydrophilic-Lipophilic Balance | Lipophilicity and membrane permeability |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular connectivity and branching |

Advanced Research Applications of 1 2 Methylpropyl 1h Pyrazol 4 Amine

Catalytic Systems

The utility of pyrazole-containing molecules as ligands in catalysis is well-established, owing to the coordinating ability of the nitrogen atoms in the pyrazole (B372694) ring. These ligands can influence the steric and electronic properties of a metal center, thereby tuning its catalytic activity.

While pyrazole derivatives are frequently employed as ligands in transition metal catalysis, specific research detailing the extensive use of 1-(2-methylpropyl)-1H-pyrazol-4-amine in this capacity is limited. However, its involvement in a palladium-catalyzed reaction has been noted. In this context, the compound has been used as a reactant in the presence of a palladium catalyst, indicating its compatibility with and participation in transition metal-mediated transformations. googleapis.com The amine and pyrazole moieties offer potential coordination sites for metal ions, suggesting its potential as a ligand, though comprehensive studies detailing the synthesis and catalytic applications of its specific transition metal complexes are not widely reported.

There is no specific information available in the scientific literature regarding the use of this compound in the design of enzyme-mimetic catalysts.

Detailed mechanistic studies of catalytic cycles involving this compound as a ligand or catalyst component are not described in the available research literature.

Advanced Materials Science

The photophysical properties of molecules are central to their application in materials science, particularly for sensors and optoelectronics. Pyrazole derivatives have been explored as key building blocks for such materials due to their stable aromatic structure and the tunability of their electronic properties through substitution.

There is no specific information in the scientific literature detailing the incorporation of this compound into fluorescent probes or chemosensors.

There is no specific research documented on the use of this compound as a building block for optoelectronic or photoluminescent materials.

Role in Supramolecular Chemistry and Self-Assembly

The structural characteristics of this compound, namely the presence of both hydrogen bond donor (-NH2) and acceptor (pyrazole ring nitrogens) sites, make it a prime candidate for applications in supramolecular chemistry. These functional groups can participate in predictable, directional, non-covalent interactions, such as hydrogen bonding, which are fundamental to the self-assembly of complex, ordered structures.

The self-assembly process driven by these non-covalent interactions can lead to the formation of various supramolecular structures. nih.govmdpi.com Polymers incorporating pyrazole moieties have been shown to form physically crosslinked micelles through strong, self-complementary hydrogen bonding interactions. mdpi.com This ability to direct self-assembly makes pyrazole derivatives like this compound valuable components for the development of "smart" materials, hydrogels, and other functional supramolecular systems. mdpi.com

Mechanistic Biological Activity Investigations (In Vitro)

The 4-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, frequently appearing in molecules designed to interact with various biological targets. nih.gov In vitro studies are crucial for elucidating the mechanisms through which these compounds exert their effects at a molecular level.

Derivatives of this compound have been extensively investigated as potent enzyme inhibitors, particularly targeting protein kinases, which are crucial regulators of cellular processes. nih.govnih.gov The mechanism of inhibition often involves the compound binding to the ATP-binding pocket of the kinase.

Molecular docking studies on related 4-amino-(1H)-pyrazole derivatives targeting Janus kinases (JAKs) have revealed key mechanistic insights. The pyrazole core is critical for the interaction, with the -NH moiety and one of the ring nitrogens (=N) forming crucial hydrogen bonds with the hinge region of the kinase domain. Specifically, these groups have been shown to interact with the backbone of amino acid residues such as GLU930 and LEU932 in JAK2. nih.gov This hydrogen bonding pattern mimics the interaction of the adenine (B156593) portion of ATP, classifying these compounds as ATP-competitive inhibitors. nih.gov The amine group at the C4 position can also participate in additional hydrogen bonding, further stabilizing the inhibitor-enzyme complex.

| Target Enzyme | Interacting Residues | Type of Interaction | Reference |

| JAK2 | GLU930, LEU932 | Hydrogen Bond | nih.gov |

| p38 MAP Kinase | Threonine 106 | Hydrogen Bond | nih.gov |

| RET Kinase | Ala807 | Hydrogen Bond | nih.gov |

This table summarizes key amino acid residues involved in the binding of 4-aminopyrazole-based inhibitors to their respective kinase targets, as identified through mechanistic studies.

Beyond enzyme inhibition, the 4-aminopyrazole scaffold is utilized in the design of ligands for various receptors. High-throughput screening and subsequent optimization have identified (1H-pyrazol-4-yl)acetamide analogues as potent antagonists of the P2X(7) receptor, an ion channel involved in inflammation and pain. researchgate.net While the specific binding mode of this compound itself is not detailed, studies on related compounds provide a general profile. The pyrazole ring and the associated amide linkage are typically essential for activity, forming a network of interactions within the receptor's binding pocket.

Furthermore, derivatives have been developed as positive allosteric modulators (PAMs) for the M4 muscarinic acetylcholine (B1216132) receptor (mAChR), a target for neurological disorders. nih.gov In these cases, the molecule does not bind to the primary (orthosteric) site where the endogenous ligand acetylcholine binds, but to a distinct (allosteric) site. This binding event modulates the receptor's conformation, enhancing the affinity and/or efficacy of the endogenous ligand. The N1-substituent, such as the 2-methylpropyl group, is critical in these interactions, as it can occupy hydrophobic pockets within the allosteric binding site, influencing the compound's potency and allosteric profile. nih.gov

The biological effects of this compound derivatives are a direct consequence of their ability to modulate specific cellular signaling pathways. As potent kinase inhibitors, these compounds can interfere with pathways that are aberrantly activated in diseases like cancer and inflammatory conditions.

For example, by inhibiting kinases like JAKs or p38 MAP kinase, these compounds can block the downstream signaling cascades they control. nih.govnih.gov Inhibition of the JAK-STAT pathway is a key mechanism for treating myeloproliferative neoplasms and inflammatory diseases. nih.gov Similarly, blocking the p38 MAP kinase pathway can reduce the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.gov Studies on aminopyrazole derivatives have also demonstrated their ability to induce apoptosis (programmed cell death) by modulating the expression of key regulatory proteins, such as downregulating the anti-apoptotic Bcl-2 gene. mdpi.com The Reactome Pathway Database is a valuable resource for visualizing and analyzing the complex pathways, such as those involved in signal transduction and gene expression, that are affected by such inhibitors. reactome.org

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how different parts of a molecule contribute to its biological activity and guiding the design of more potent and selective compounds. For the 4-aminopyrazole scaffold, extensive SAR studies have been conducted.

These studies have consistently highlighted the importance of the 4-aminopyrazole core for kinase inhibition, as it provides the key hydrogen bonding interactions with the enzyme's hinge region. nih.govnih.gov However, the role of the N1-substituent, which is a 2-methylpropyl group in the compound of interest, can vary depending on the specific target. In some series of JAK inhibitors, modifications to the N1 side chain did not significantly influence inhibitory activity, suggesting this part of the molecule may be solvent-exposed and not critical for binding. nih.gov In contrast, for other targets like the M4 mAChR, the nature of the N1-substituent is a key determinant of potency and efficacy, with even small changes leading to significant differences in the allosteric profile. nih.gov The design of new molecules often involves computational modeling to predict how structural changes will affect interactions with the target protein, allowing for a more rational approach to optimizing lead compounds. nih.gov

| Position of Modification | General SAR Finding | Potential Impact on Interaction | Reference |

| N1-substituent | Variable importance; can be solvent-exposed or fit into hydrophobic pockets. | Influences solubility, pharmacokinetics, and can be critical for potency at some targets. | nih.govnih.gov |

| C3/C5-substituents | Crucial for potency and selectivity; often project into specific sub-pockets of the binding site. | Dictates selectivity between different kinases or receptors. | nih.gov |

| C4-amine | Often essential for activity, participating in key hydrogen bonds. | Anchors the molecule in the binding site. | nih.gov |

This table outlines the general structure-activity relationships for the 4-aminopyrazole scaffold, highlighting how modifications at different positions influence biological activity.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Methodologies

While classical methods for pyrazole (B372694) synthesis, such as the Knorr synthesis involving the condensation of hydrazines with 1,3-dicarbonyl compounds, are well-established, future research will likely focus on more efficient, selective, and sustainable approaches for synthesizing 1-(2-methylpropyl)-1H-pyrazol-4-amine. numberanalytics.commdpi.com Emerging trends point towards the adoption of modern synthetic techniques that offer improved yields, milder reaction conditions, and greater functional group tolerance.

Key areas for development include:

Transition Metal-Catalyzed Reactions : Palladium-catalyzed cross-coupling reactions, for instance, have transformed the synthesis of complex heterocyclic molecules. numberanalytics.com Future methodologies could involve the development of catalytic systems for the direct C-N bond formation to introduce the 4-amino group or for the N1-alkylation with the isobutyl group, providing highly efficient and regioselective pathways. nih.gov

Heterogeneous Catalysis : The use of functionalized catalysts immobilized on solid supports, such as silica, is a growing area of interest. bohrium.com Developing a heterogeneous catalytic system for the synthesis of this compound could simplify product purification, allow for catalyst recycling, and contribute to greener chemical processes. bohrium.comresearchgate.net

Table 1: Comparison of Potential Synthetic Methodologies

| Methodology | Potential Advantages for Synthesizing this compound | Key Research Focus |

|---|---|---|

| Transition Metal Catalysis | High efficiency, high regioselectivity, functional group tolerance. numberanalytics.com | Development of specific palladium, copper, or nickel catalyst systems for C-N coupling and N-alkylation. |

| Heterogeneous Catalysis | Catalyst reusability, simplified purification, environmentally friendly ("green") process. bohrium.com | Design of silica-supported acid, base, or metal-functionalized catalysts tailored for pyrazole ring formation. bohrium.com |

| Flow Chemistry | Enhanced safety, improved scalability, precise control over reaction parameters, faster reaction times. nih.gov | Optimization of multi-step reaction sequences in a continuous flow reactor. |

Advanced Computational and Theoretical Frameworks

Computational chemistry provides powerful tools for predicting and understanding the behavior of molecules, thereby guiding experimental research. For this compound, advanced computational studies can offer profound insights into its structural, electronic, and reactive properties.

Future computational research is expected to focus on:

Density Functional Theory (DFT) Calculations : DFT can be employed to optimize the molecular geometry, calculate vibrational frequencies, and predict NMR spectra, which aids in the structural characterization of the compound. bohrium.comresearchgate.net Furthermore, DFT can elucidate electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, providing information about the molecule's reactivity and potential applications in electronic materials. researchgate.net

Molecular Docking Simulations : Given the prevalence of the pyrazole scaffold in pharmaceuticals, molecular docking studies can predict the binding modes and affinities of this compound with various biological targets, such as enzymes or receptors. nih.gov This can accelerate the discovery of new therapeutic applications.

Quantum Theory of Atoms in Molecules (QTAIM) : This theoretical framework can be used to analyze the nature of chemical bonds and intermolecular interactions within the compound, offering a deeper understanding of its physical and chemical properties.

Table 2: Application of Computational Frameworks

| Computational Method | Research Objective | Predicted Outcomes |

|---|---|---|

| Density Functional Theory (DFT) | Elucidate electronic structure and reactivity. bohrium.comresearchgate.net | Optimized geometry, HOMO-LUMO gap, molecular electrostatic potential map, simulated spectra (IR, NMR). researchgate.net |

| Molecular Docking | Identify potential biological targets and binding interactions. nih.gov | Binding affinity scores, visualization of ligand-protein interactions, guidance for drug design. |

| Hammett Correlation Studies | Predict properties of related, non-synthesized derivatives. bohrium.com | Correlation of electronic substituent effects with reactivity or spectroscopic properties. |

Exploration of New Catalytic Transformations

The presence of multiple nitrogen atoms makes pyrazole derivatives excellent ligands for coordinating with metal centers, leading to applications in homogeneous catalysis. nih.gov The this compound compound, with its pyrazole ring and amino group, has the potential to act as a bidentate or monodentate ligand in various catalytic systems.

Emerging trends in this area include:

Metal-Ligand Cooperation : Protic pyrazole complexes, where an N-H group on the ligand participates in the reaction mechanism, have shown significant catalytic activity. nih.gov Although the N1 position of the target compound is substituted, research could explore if the 4-amino group can engage in similar cooperative catalysis, potentially facilitating reactions like transfer hydrogenation or dehydrogenation of formic acid. nih.gov

Cross-Coupling Reactions : Pyrazole-based ligands are used in various cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Future studies could investigate the performance of metal complexes derived from this compound as catalysts in reactions such as Suzuki, Heck, or Buchwald-Hartwig couplings.

Asymmetric Catalysis : The development of chiral variants of this compound could lead to new asymmetric catalysts. By introducing chirality either in the substituent or by creating a chiral metal complex, it may be possible to catalyze enantioselective transformations, which are of high importance in the pharmaceutical industry.

Innovations in Advanced Materials Design

The intrinsic electronic and photophysical properties of the pyrazole ring make it a valuable component in the design of advanced functional materials. mdpi.comnih.gov Research into the applications of this compound in materials science is a promising future direction.

Potential innovations include:

Luminescent Materials : Pyrazole derivatives with conjugated systems often exhibit unique photophysical properties and can be employed in the development of sensors and organic materials. mdpi.com The incorporation of this compound into larger conjugated structures could lead to novel fluorescent probes or components for organic light-emitting diodes (OLEDs).

Conducting Polymers : The pyrazole moiety can be integrated into polymer backbones to create materials with specialized properties, including electrical conductivity and thermal stability. rroij.com Future work could focus on synthesizing polymers containing the this compound unit and evaluating their potential use in organic electronics.

Corrosion Inhibitors : Heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors. The electron-rich nature of this compound suggests it could adsorb onto metal surfaces and protect them from corrosion, an area worthy of experimental investigation.

Table 3: Potential Applications in Advanced Materials

| Material Type | Relevant Property of Pyrazole Scaffold | Potential Application for this compound |

|---|---|---|

| Luminescent Materials | Intrinsic fluorescence, tunable photophysical properties. mdpi.comnih.gov | Development of fluorescent sensors for detecting metal ions or biological molecules. |

| Conducting Polymers | Electronic properties, thermal stability. rroij.com | Creation of novel organic semiconductors or antistatic materials. |

| Corrosion Inhibitors | Presence of heteroatoms for surface adsorption. | Formulation of protective coatings for metals in industrial applications. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.